molecular formula C13H15NO B6258292 1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile CAS No. 868849-59-6

1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile

Cat. No.: B6258292
CAS No.: 868849-59-6
M. Wt: 201.3
InChI Key:
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Description

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C13H15NO. It is characterized by a cyclohexane ring substituted with a hydroxyphenyl group and a carbonitrile group.

Preparation Methods

The synthesis of 1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction. The resulting intermediate is then subjected to a cyanation reaction using reagents like sodium cyanide or potassium cyanide to introduce the carbonitrile group .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 1-(4-oxocyclohexyl)cyclohexane-1-carbonitrile, while reduction of the carbonitrile group may produce 1-(4-hydroxyphenyl)cyclohexane-1-amine .

Scientific Research Applications

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-(4-hydroxyphenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydroxy and carbonitrile groups play crucial roles in binding to the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

868849-59-6

Molecular Formula

C13H15NO

Molecular Weight

201.3

Purity

95

Origin of Product

United States

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